4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid
Description
4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid is a bicyclic compound comprising a cyclopentane ring fused to a thiophene (cyclopenta[b]thiophene core) with two functional groups: a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid at the 4-position. The Boc group enhances stability during synthetic processes, while the carboxylic acid enables further derivatization or interaction in biological systems. Its structural uniqueness lies in the combination of aromatic thiophene and non-aromatic cyclopentane rings, which influence electronic properties and molecular conformation. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research targeting kinase inhibitors or covalent modifiers .
Properties
Molecular Formula |
C13H17NO4S |
|---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6-dihydrocyclopenta[b]thiophene-4-carboxylic acid |
InChI |
InChI=1S/C13H17NO4S/c1-12(2,3)18-11(17)14-13(10(15)16)6-4-9-8(13)5-7-19-9/h5,7H,4,6H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
PCNNEQVQTUYZCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2=C1C=CS2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Construction of the Cyclopentathiophene Core
- Starting materials typically include substituted thiophene derivatives.
- Cyclization reactions are employed to form the 5,6-dihydro-4H-cyclopenta[b]thiophene framework.
- Conditions often involve heating with suitable catalysts or reagents that promote ring closure.
Step 2: Introduction and Protection of the Amino Group
- The amino group is introduced at the 4-position of the cyclopentathiophene ring.
- Protection with the tert-butoxycarbonyl (Boc) group is performed to prevent undesired side reactions during further functionalization.
- Boc protection is typically carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Step 3: Carboxylation at the 4-Position
- The carboxylic acid group is introduced via oxidation or substitution reactions depending on the precursor.
- Common reagents include carboxylation agents or oxidation of aldehyde or ester intermediates.
- The reaction is carried out under mild conditions to preserve the Boc-protected amino group.
Step 4: Purification and Characterization
- The product is purified by standard methods such as recrystallization or chromatography.
- Characterization is performed using spectroscopic techniques to confirm structure and purity.
Reaction Conditions and Reagents Summary
| Step | Key Reagents/Conditions | Purpose |
|---|---|---|
| Cyclopentathiophene ring formation | Thiophene derivatives, catalysts, heat | Ring closure |
| Amino group protection | Di-tert-butyl dicarbonate (Boc2O), triethylamine, dichloromethane | Boc protection of amino group |
| Carboxylation | Carboxylation agents or oxidants | Introduction of carboxylic acid |
| Purification | Chromatography, recrystallization | Isolation of pure product |
Spectroscopic Characterization
The final compound's identity and purity are confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to verify the chemical environment of the protons and carbons, confirming Boc protection and ring structure.
- Mass Spectrometry (MS): To confirm molecular weight (283.35 g/mol).
- Infrared Spectroscopy (IR): To identify characteristic functional groups such as Boc carbamate (C=O stretch) and carboxylic acid.
- High-Performance Liquid Chromatography (HPLC): To assess purity.
Research Findings and Notes
- The Boc protecting group is crucial for maintaining the integrity of the amino functionality during synthesis, preventing side reactions.
- The cyclopentathiophene ring system provides rigidity and electronic properties favorable for biological activity.
- The carboxylic acid group enhances solubility and potential for further conjugation or interaction with biological targets.
- Reaction yields and purity depend strongly on controlling reaction parameters such as temperature, solvent choice, and reaction time.
- The compound is primarily used for research purposes, including medicinal chemistry studies targeting enzyme or receptor modulation.
Summary Table of Key Compound Data
| Property | Data |
|---|---|
| Molecular Formula | C13H17NO4S |
| Molecular Weight | 283.35 g/mol |
| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6-dihydrocyclopenta[b]thiophene-4-carboxylic acid |
| CAS Number | Not publicly assigned (research compound) |
| Key Functional Groups | Boc-protected amino, carboxylic acid, cyclopentathiophene ring |
| Typical Solvents Used | Dichloromethane, ethyl acetate |
| Typical Bases Used | Triethylamine |
Chemical Reactions Analysis
Types of Reactions
4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids like trifluoroacetic acid for Boc deprotection .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have shown that derivatives of cyclopenta[B]thiophene compounds exhibit cytotoxic effects against various cancer cell lines. For instance, modifications of the thiophene ring have been linked to enhanced activity against acute myeloid leukemia (AML) cells, making it a candidate for further development as an anticancer agent .
- Enzyme Inhibition : The compound has also been tested for its ability to inhibit histone deacetylases (HDACs), which are involved in cancer progression. Research indicates that specific derivatives can effectively inhibit HDAC1-3, suggesting a role in epigenetic regulation and cancer therapy .
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects in various models. The presence of the tert-butoxycarbonyl group may enhance the solubility and bioavailability of the compound, further supporting its potential as an anti-inflammatory agent.
Materials Science Applications
In materials science, the unique structure of 4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid lends itself to several innovative applications:
- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of novel polymers with tailored properties for specific applications, such as drug delivery systems or biodegradable materials.
- Conductive Materials : Research indicates potential use in developing conductive polymers due to the thiophene moiety's ability to facilitate electron transport. This application is particularly relevant in organic electronics and photovoltaic devices.
Biochemical Applications
The biochemical applications of this compound are noteworthy:
- Drug Delivery Systems : Due to its amphiphilic nature, the compound can be incorporated into liposomes or micelles for targeted drug delivery, improving the solubility and stability of hydrophobic drugs.
- Bioconjugation Strategies : The functional groups present allow for bioconjugation with biomolecules such as peptides or proteins, enhancing the specificity and efficacy of therapeutic agents.
Case Study 1: Anticancer Efficacy
A study published in Nature Communications explored various derivatives of cyclopenta[B]thiophene compounds against AML cells. The results indicated that modifications at the amino group significantly enhanced cytotoxicity compared to unmodified compounds .
Case Study 2: HDAC Inhibition
Research conducted on derivatives of this compound demonstrated effective inhibition of HDAC enzymes in vitro. The study highlighted that specific structural modifications resulted in increased potency against cancer cell lines, suggesting a promising avenue for drug development targeting epigenetic mechanisms .
Data Tables
Mechanism of Action
The mechanism of action of 4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively cleaved under acidic conditions, revealing the active amine group, which can then participate in various biochemical reactions . The compound’s unique structure allows it to interact with different enzymes and receptors, potentially leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between the target compound and its analogs:
*Estimated based on analogous structures.
Key Differences and Implications
Cyclohepta[b]thiophene derivatives (e.g., ) exhibit larger ring systems, increasing steric hindrance and altering binding kinetics in biological targets .
Functional Group Impact :
- Boc Protection : The Boc group in the target compound and tert-butyl 4-(cyclopenta[b]thiophene-2-carbonyl)piperazine-1-carboxylate () facilitates amine stability during synthesis but may reduce solubility in polar solvents compared to unprotected amines .
- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enables salt formation or conjugation, unlike the ethyl ester in , which is more lipophilic and suited for polymer applications .
Biological Activity :
- Derivatives with sulfamoyl and pyrimidine groups () show potent antiproliferative activity by inhibiting tyrosine kinase ATP-binding sites, whereas the target compound’s activity remains unexplored but is hypothesized to depend on its carboxylic acid’s hydrogen-bonding capacity .
- Chlorobenzoyl -containing analogs () may target larger binding pockets due to their extended cycloheptane rings .
Synthetic Utility: The target compound and 4-[4-(Boc)piperazino]benzoic acid () serve as versatile intermediates for peptide coupling or PROTAC synthesis, leveraging their carboxylic acid and Boc-protected amine groups .
Electronic and Physicochemical Properties
- Aromaticity: The thiophene ring in the target compound contributes to electron delocalization, increasing acidity of the carboxylic acid (pKa ~2–3) compared to non-aromatic analogs like 1-((Boc)amino)cyclopentanecarboxylic acid (pKa ~4–5) .
- Solubility : The Boc group reduces water solubility, but the carboxylic acid improves it in basic conditions. In contrast, ethyl esters () are more soluble in organic solvents .
Biological Activity
4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid is a synthetic compound with a unique structure that includes a cyclopenta[b]thiophene core. This compound is notable for its potential applications in medicinal chemistry due to its reactivity and structural properties. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its biological activity by allowing selective chemical modifications.
Chemical Structure and Properties
The molecular formula of this compound is C12H15NO4S, with a molecular weight of approximately 269.3 g/mol. The structural characteristics contribute to its interactions with biological molecules, making it a candidate for drug development and therapeutic interventions.
| Property | Value |
|---|---|
| Molecular Formula | C12H15NO4S |
| Molecular Weight | 269.3 g/mol |
| CAS Number | 1250999-99-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the cyclopenta[b]thiophene core : This involves cyclization reactions that form the five-membered ring structure.
- Introduction of the Boc group : The Boc protecting group is introduced to the amino functionality to enhance stability during subsequent reactions.
- Carboxylic acid functionalization : The carboxylic acid group is added to complete the structure.
Biological Activity
The biological activity of this compound is primarily linked to its interactions with various biological macromolecules, including proteins and nucleic acids. The Boc group serves as a protective moiety for the amino group during chemical transformations, allowing for selective modifications that can enhance biological activity.
The cyclopenta[b]thiophene structure may interact with enzyme targets or influence signaling pathways within cells. This suggests potential applications in drug development, particularly in targeting specific enzymes involved in disease processes.
Case Studies and Research Findings
- Antitumor Activity : Research has shown that compounds related to cyclopenta[b]thiophenes exhibit significant antitumor properties. For instance, studies indicated that derivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes, such as topoisomerases and kinases, which play crucial roles in cancer cell proliferation and survival.
- Pharmacokinetics : Preliminary studies indicate favorable pharmacokinetic profiles, including good solubility and bioavailability, which are critical for therapeutic efficacy.
Q & A
Q. What synthetic routes are commonly used to prepare 4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step protocols starting with cyclopentane-derived precursors. For example:
- Esterification : Ethyl esters of cyclopenta[b]thiophene derivatives (e.g., ethyl 5-hydroxy-6-oxo-4-phenyl analogues) are synthesized via nucleophilic substitution or Friedel-Crafts acylation .
- Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the amino moiety under anhydrous conditions using Boc-anhydride and a base like triethylamine.
- Hydrolysis : The ester group is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl, followed by purification via recrystallization or column chromatography .
Critical Step : Monitor reaction progress using TLC and confirm intermediate structures with -NMR before proceeding.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- - and -NMR : Assign signals to confirm the Boc-protected amine (δ ~1.4 ppm for tert-butyl protons) and cyclopenta[b]thiophene backbone (aromatic protons at δ 6.5–8.0 ppm). Compare with analogous compounds like ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate for structural validation .
- IR Spectroscopy : Identify carbonyl stretches (Boc group: ~1680–1720 cm; carboxylic acid: ~2500–3300 cm broad O-H stretch).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns to verify purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data between synthesized batches?
- Methodological Answer : Discrepancies often arise from:
- Solvent or pH Effects : Ensure consistent deuterated solvent use (e.g., DMSO-d) and pH control during sample preparation.
- Dynamic Processes : Use variable-temperature NMR to detect conformational exchange broadening (e.g., hindered rotation in the Boc group).
- Impurity Interference : Cross-validate with HPLC-MS and elemental analysis. For example, impurities in ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate synthesis led to anomalous δ 2.25 ppm signals in cyclopentane CH groups, resolved via gradient elution .
Reference : Always replicate procedures from peer-reviewed syntheses (e.g., McAdam et al., 2011) to minimize variability .
Q. What computational methods support structural analysis and reaction mechanism elucidation?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometries (e.g., B3LYP/6-31G**) to predict NMR chemical shifts and compare with experimental data.
- Molecular Docking : Study non-covalent interactions (e.g., hydrogen bonding between the Boc group and biological targets).
- Crystallography : Use SHELX programs for small-molecule refinement. For example, SHELXL resolves high-resolution data for cyclopenta[b]thiophene derivatives, critical for confirming dihedral angles and hydrogen-bonding networks .
Experimental Design & Data Analysis
Q. How to design kinetic studies for Boc-deprotection under acidic conditions?
- Methodological Answer :
- Variable Control : Vary HCl concentration (0.1–1.0 M) and temperature (25–60°C).
- Monitoring : Use in-situ -NMR to track tert-butyl signal decay (δ 1.4 ppm).
- Rate Constants : Apply pseudo-first-order kinetics. For analogous compounds, activation energies (E) ranged 50–70 kJ/mol, depending on steric hindrance .
Q. What strategies validate the compound’s biological activity in target-binding assays?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) between the carboxylic acid moiety and protein targets.
- Fluorescence Quenching : Monitor tryptophan residue interactions in enzymes.
- Negative Controls : Use Boc-deprotected analogues to isolate the amino group’s role in binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
